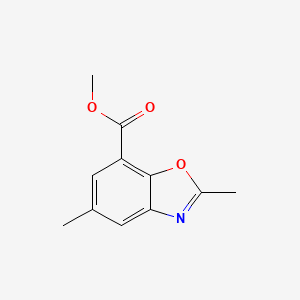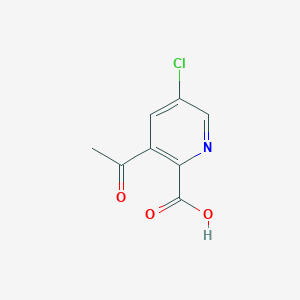
3-Acetyl-5-chloro-2-pyridinecarboxylic acid
Descripción general
Descripción
“3-Acetyl-5-chloro-2-pyridinecarboxylic acid” is a chemical compound with the molecular formula C8H6ClNO3 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of “3-Acetyl-5-chloro-2-pyridinecarboxylic acid” consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 199.591 Da .Aplicaciones Científicas De Investigación
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid, also known as Niacin), and Isonicotinic acid (4-pyridinecarboxylic acid) . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .
These compounds have a wide range of applications in various scientific fields. For instance, they are used in the synthesis of diverse structural scaffolds in organocatalysis . Pyrroles, which are five-membered nitrogen-containing heterocyclic aromatic compounds, are often synthesized using these compounds . Pyrroles are key structural units of heme and related porphinoid co-factors, such as heme b, chlorophyll a, vitamin B12, and factor 430 . They also commonly exist in marine natural products, non-natural products, drug candidates, and synthetic materials .
Propiedades
IUPAC Name |
3-acetyl-5-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-4(11)6-2-5(9)3-10-7(6)8(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPIHVZKYLUSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-chloro-2-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1392699.png)
![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)

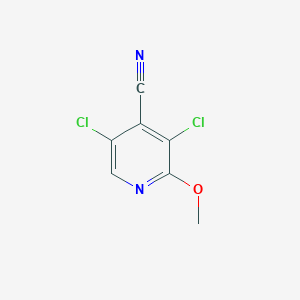
![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)
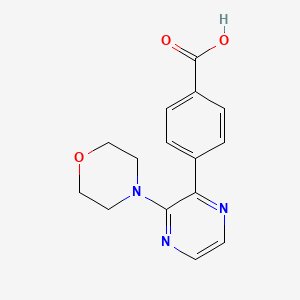
![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)
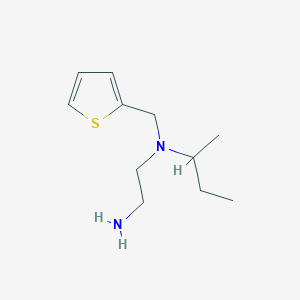
![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)
